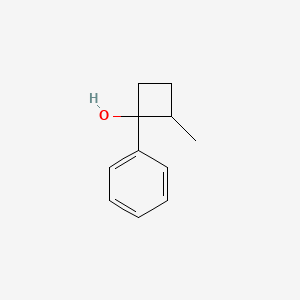
2-Methyl-1-phenylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-phenylcyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanols It is characterized by a cyclobutane ring substituted with a methyl group and a phenyl group, along with a hydroxyl group attached to the first carbon of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-1-phenylcyclobutan-1-ol can be synthesized through several methods. One common approach involves the use of Grignard reagents. The Grignard reaction involves the addition of a Grignard reagent to a carbonyl compound, followed by hydrolysis to yield the desired alcohol. For instance, the reaction of phenylmagnesium bromide with 2-methylcyclobutanone, followed by acidic workup, can produce this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-phenylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methyl-1-phenylcyclobutanone.
Reduction: Formation of 2-methyl-1-phenylcyclobutane.
Substitution: Formation of 2-methyl-1-phenylcyclobutyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-phenylcyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-Methyl-1-phenylcyclobutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-1-phenylbutan-1-ol
- 2-Methyl-1-phenylpropan-1-ol
- 2-Methyl-1-phenylpentan-1-ol
Uniqueness
2-Methyl-1-phenylcyclobutan-1-ol is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its linear or branched counterparts. The ring strain in the cyclobutane ring can influence its reactivity and stability, making it an interesting compound for various applications .
Eigenschaften
CAS-Nummer |
82245-43-0 |
|---|---|
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
2-methyl-1-phenylcyclobutan-1-ol |
InChI |
InChI=1S/C11H14O/c1-9-7-8-11(9,12)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |
InChI-Schlüssel |
WVGJKTSPXAIHLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC1(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


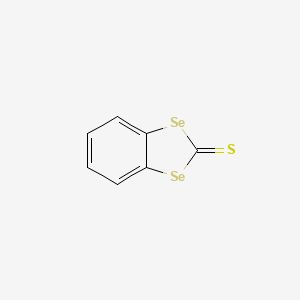

![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
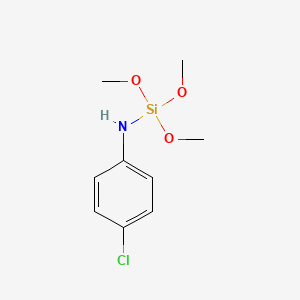
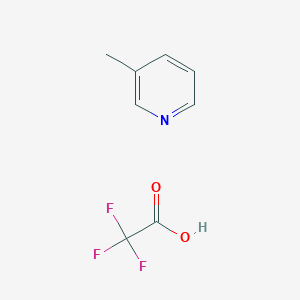

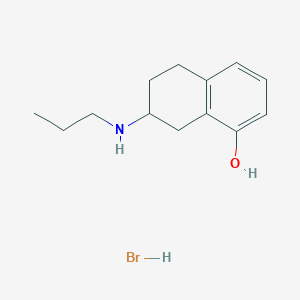
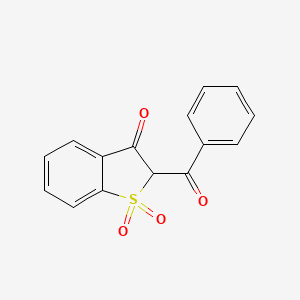
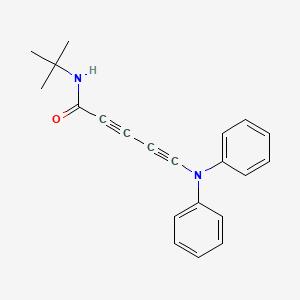
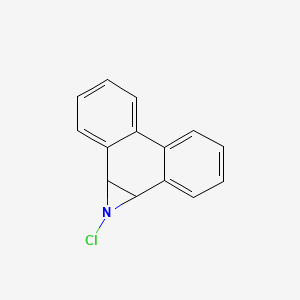

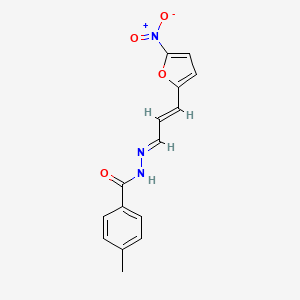
![1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene](/img/structure/B14419631.png)
